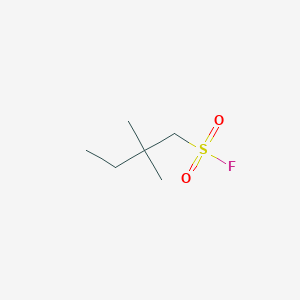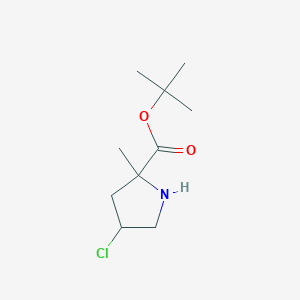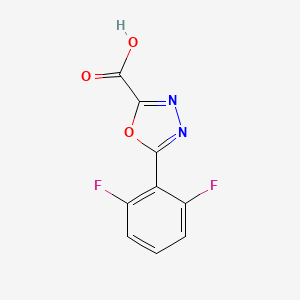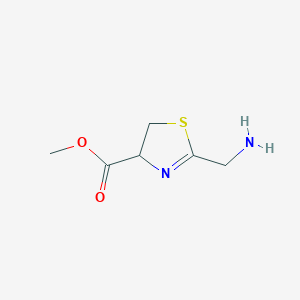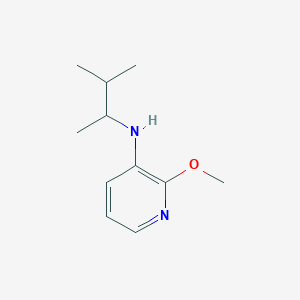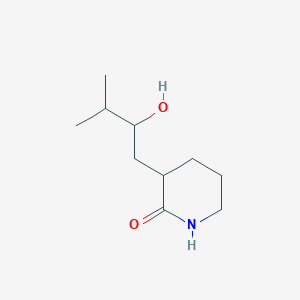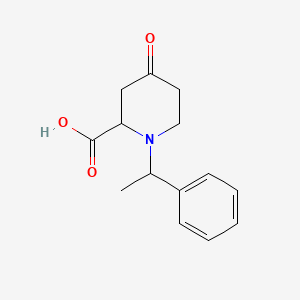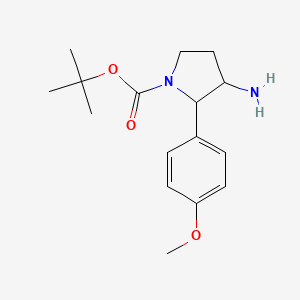![molecular formula C13H17NO6S B13217971 (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amine, an ethanesulfonyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the ethanesulfonyl intermediate: The protected amine is then reacted with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Introduction of the propanoic acid moiety: The final step involves the coupling of the intermediate with a propanoic acid derivative, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted ethanesulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonyl-containing substrates or inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs have shown efficacy.
Industry
In industry, this compound might be used in the development of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid moiety.
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H17NO6S |
|---|---|
Peso molecular |
315.34 g/mol |
Nombre IUPAC |
(2S)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
Clave InChI |
BYXRWMSKGGIKOB-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


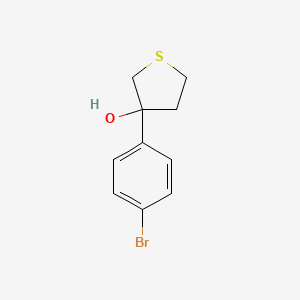
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
